4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic strategies. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyrrole with chloramine in the presence of a base such as potassium tert-butoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. Continuous feeding of reactants and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize product formation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is a key scaffold in the development of kinase inhibitors used in cancer therapy.
Antiviral Agents: The compound is a structural component of antiviral drugs such as remdesivir, which has been used in the treatment of COVID-19 and other viral infections.
Biological Research: It is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases and viral enzymes. By binding to the active sites of these proteins, the compound can inhibit their activity, leading to the suppression of cancer cell growth or viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chloro and methyl substituents.
4-Amino-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a chloro group.
Uniqueness
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-2,6-dimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7-8(9)10-6(2)11-12(7)4-5/h3-4H,1-2H3 |
InChI Key |
WWWSKQLUZFUGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C(=NC(=N2)C)Cl |
Origin of Product |
United States |
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